Introduction: The Role of a Substituted Phenyl-oxobutyric Acid in Discovery Chemistry
Introduction: The Role of a Substituted Phenyl-oxobutyric Acid in Discovery Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
This document provides a comprehensive technical overview of the key physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data presentation. It delves into the rationale behind property assessment, outlines robust experimental protocols, and discusses the critical implications of these properties for preclinical and formulation development.
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry.[1] The presence of a halogenated phenyl ring, a ketone, and a terminal carboxylic acid provides multiple points for chemical modification, making it an attractive scaffold for generating libraries of novel small molecules. Understanding its fundamental physicochemical characteristics is paramount, as these properties govern a molecule's behavior from benchtop handling to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.
This guide will systematically explore the core properties of this compound, providing both theoretical context and actionable, field-proven experimental workflows.
Section 1: Core Molecular and Physical Identity
The foundational step in any chemical analysis is the unambiguous identification of the molecule. The properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid are dictated by its unique arrangement of atoms and functional groups.
| Identifier | Value | Source |
| IUPAC Name | 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |
| CAS Number | 845790-47-8 | [2] |
| Molecular Formula | C₁₀H₈ClFO₃ | [3] |
| Molecular Weight | 230.62 g/mol | [3] |
| InChI Key | TYZQVKLGTNMCBN-UHFFFAOYSA-N | |
| Physical Form | Yellow solid |
The structure combines a lipophilic aromatic core, substituted with electron-withdrawing chloro and fluoro groups, with a flexible, hydrophilic butyric acid chain. This duality is central to its behavior in both aqueous and lipid environments. While specific experimental data for melting point and boiling point are not widely published, data from close structural analogs, such as 4-(3-Fluorophenyl)-4-oxobutanoic acid (Melting Point: 86-88 °C), suggest it is a solid at room temperature.[4]
Section 2: Lipophilicity and Its Impact on Biological Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug discovery. It quantifies the partitioning of a compound between a lipid and an aqueous phase, serving as a key surrogate for its ability to cross biological membranes.
Theoretical Context & Predictive Analysis: The molecule's lipophilicity is a delicate balance. The dichlorofluorophenyl ring is inherently hydrophobic, while the carboxylic acid is hydrophilic, especially when ionized. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, increasing its aqueous solubility and lowering its distribution coefficient (LogD) relative to its neutral-state partition coefficient (LogP). A structurally similar compound, 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid, has a predicted LogP of 2.53, indicating moderate lipophilicity.[3] This value suggests that the compound likely has sufficient lipid affinity to engage with cell membranes, a prerequisite for oral absorption and intracellular target engagement.
Experimental Protocol: High-Throughput LogD₇.₄ Determination via Shake-Flask Method
This protocol describes a modern, automated approach to the classic shake-flask experiment, providing reliable LogD data at a physiologically relevant pH.
Causality Behind Experimental Choices:
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Method: The shake-flask method is the gold standard for partition coefficient measurement, providing a direct measure of partitioning at equilibrium.[5]
-
pH 7.4: This pH is chosen to mimic physiological conditions in the blood and extracellular fluid, ensuring the measured distribution reflects the compound's ionization state in the body.
-
n-Octanol: It is the most widely accepted surrogate for the lipid bilayer of a cell membrane.
-
LC-MS/MS Analysis: This detection method offers high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even in complex mixtures or at low concentrations.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in 100% DMSO.
-
Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Prepare the lipid phase: n-Octanol, pre-saturated with PBS buffer.
-
-
Assay Execution (96-well plate format):
-
To each well of a 96-well deep-well plate, add 500 µL of the PBS buffer (pH 7.4).
-
Add 5 µL of the 10 mM compound stock solution to each well (final concentration: 100 µM).
-
Add 500 µL of pre-saturated n-Octanol to each well.
-
-
Equilibration:
-
Seal the plate securely.
-
Shake vigorously on a plate shaker for 2 hours at room temperature to ensure complete partitioning equilibrium.
-
-
Phase Separation:
-
Centrifuge the plate at 3,000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
-
Sampling and Analysis:
-
Carefully aspirate an aliquot (e.g., 100 µL) from the aqueous (bottom) layer.
-
Carefully aspirate an aliquot from the n-Octanol (top) layer.
-
Quantify the concentration of the compound in each aliquot using a calibrated LC-MS/MS method.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
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Caption: Automated workflow for LogD₇.₄ determination.
Section 3: Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) defines the strength of an acid. For this compound, the pKa of the carboxylic acid group determines the ratio of the neutral (protonated) to the anionic (deprotonated) form at any given pH. This ratio profoundly influences solubility, membrane permeability (as the neutral form is more permeable), and potential interactions with biological targets.
Theoretical Context & Predictive Analysis: The pKa of a typical aliphatic carboxylic acid is ~4.8. However, the electron-withdrawing effects of the aromatic ring and its halogen substituents will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. For instance, the predicted pKa of 4-chloro-4-oxobutanoic acid is approximately 2.71.[6] A lower pKa means that at physiological pH 7.4, the molecule will exist almost exclusively in its ionized, more water-soluble carboxylate form.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a highly accurate and reliable way to determine the pKa by measuring the change in pH of a solution of the compound as a titrant is added.
Causality Behind Experimental Choices:
-
Method: Potentiometric titration is a direct and fundamental measurement of pKa, relying on the Henderson-Hasselbalch equation. It is considered a reference method.
-
Titrant: A strong base of known concentration (e.g., 0.1 M NaOH) is used to ensure a sharp and clear inflection point at the equivalence point.
-
Co-solvent: If the compound's aqueous solubility is low, a co-solvent like methanol or DMSO may be required. The resulting pKa is an apparent pKa (apKa) that can be extrapolated back to a fully aqueous environment.
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid to create a solution of known concentration (e.g., 1-5 mM) in deionized water (or a water/co-solvent mixture).
-
-
Titration:
-
Place the pH electrode in the sample solution and stir gently.
-
Begin adding the standardized NaOH solution in small, precise increments using a calibrated burette or automatic titrator.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest inflection on the curve), which corresponds to the complete neutralization of the acid.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
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Caption: Workflow for pKa determination via potentiometric titration.
Section 4: Solid-State Characterization
For any compound intended for further development, understanding its solid-state properties is essential for formulation, storage, and manufacturing. The compound is described as a "yellow solid," but properties like melting point and crystallinity have significant practical implications.
Experimental Protocol: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point and can reveal other thermal events like polymorphic transitions or decomposition.
Causality Behind Experimental Choices:
-
Method: DSC offers superior accuracy and more information than traditional melting point apparatus. The resulting thermogram provides a sharp endothermic peak corresponding to the melting point, and the peak's shape can indicate the sample's purity.
-
Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are intrinsic to the compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the instrument to ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to a point well above the expected melting point.
-
-
Data Acquisition:
-
Initiate the temperature program. The instrument will record the differential heat flow into the sample versus temperature.
-
-
Data Analysis:
-
The resulting plot is a thermogram. An endothermic event (a downward peak) signifies melting.
-
The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endotherm.
-
The area under the peak is the enthalpy of fusion (ΔHfus), which relates to the material's crystallinity.
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Caption: Conceptual diagram of Differential Scanning Calorimetry (DSC).
Conclusion
The physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid define its potential and its challenges as a tool in scientific research and drug development. Its moderate predicted lipophilicity, combined with the strong acidity of its carboxylic acid functional group, creates a molecule that will be predominantly ionized and water-soluble at physiological pH. This profile is often favorable for achieving systemic exposure. However, the exact balance of these properties must be confirmed through rigorous experimental validation using the robust protocols outlined in this guide. The data generated from these assessments are not merely academic; they are critical, decision-driving insights for any research program utilizing this compound.
References
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Smolecule. (2023, August 15). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Link
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IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Link
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ChemicalBook. 142048-54-2(4-(4-CHLORO-3-FLUOROPHENYL)-4-OXOBUTYRIC ACID) Product Description. Link
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ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Link
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Fluorochem. 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid. Link
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National Institutes of Health (NIH). (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Link
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